(R)-1-Boc-piperazine-2-carboxylic acid
Overview
Description
®-1-Boc-piperazine-2-carboxylic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, following the Cahn-Ingold-Prelog priority rules. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, providing stability and preventing unwanted reactions during synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-piperazine-2-carboxylic acid typically involves the protection of piperazine followed by carboxylation. One common method starts with the protection of the piperazine nitrogen atoms using the Boc group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected piperazine is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of ®-1-Boc-piperazine-2-carboxylic acid often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the nitrogen atoms in the piperazine ring.
Coupling Reactions: It can be used in coupling reactions to form peptide bonds or other linkages with other molecules.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields piperazine-2-carboxylic acid, while coupling reactions can produce a variety of derivatives depending on the reactants involved.
Scientific Research Applications
®-1-Boc-piperazine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of drug candidates, especially those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-Boc-piperazine-2-carboxylic acid is primarily related to its role as a synthetic intermediate. The Boc group provides stability during synthetic processes, allowing for selective reactions at other sites on the molecule. The piperazine ring can interact with various molecular targets, including enzymes and receptors, depending on the specific functional groups attached to it.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-piperazine-2-carboxylic acid: The enantiomer of the ®-compound, differing in the spatial arrangement of the substituents around the chiral center.
1-Boc-piperazine: Lacks the carboxylic acid group, used as a protecting group for piperazine in organic synthesis.
Piperazine-2-carboxylic acid: Lacks the Boc protecting group, used in peptide synthesis and other applications.
Uniqueness
®-1-Boc-piperazine-2-carboxylic acid is unique due to its chiral nature and the presence of both the Boc protecting group and the carboxylic acid functional group. This combination allows for selective reactions and functionalization, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFEHGMWPHBSF-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647472 | |
Record name | (2R)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278788-60-6 | |
Record name | (2R)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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